molecular formula C16H15N3O2S B2834104 3,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide CAS No. 2034596-26-2

3,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2834104
CAS No.: 2034596-26-2
M. Wt: 313.38
InChI Key: DCRJLWVYNPKWPP-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyridine ring, and a thiophene ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Pyridine Ring Formation: The pyridine ring can be constructed via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Thiophene Ring Introduction: The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated pyridine derivative.

    Final Coupling: The final step involves coupling the isoxazole and pyridine-thiophene intermediates through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using automated systems to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the pyridine ring, converting them to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups on the pyridine ring can yield corresponding amines.

Scientific Research Applications

3,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, potentially leading to the development of new drugs.

    Material Science: The compound’s structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The thiophene ring can also participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-N-(pyridin-3-ylmethyl)isoxazole-4-carboxamide: Lacks the thiophene ring, which may reduce its biological activity.

    3,5-dimethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide: Contains a furan ring instead of a thiophene ring, which may alter its electronic properties and reactivity.

    3,5-dimethyl-N-((5-(phenyl)pyridin-3-yl)methyl)isoxazole-4-carboxamide: Contains a phenyl ring, which may affect its hydrophobic interactions and overall biological activity.

Uniqueness

The presence of the thiophene ring in 3,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide distinguishes it from similar compounds, potentially enhancing its biological activity and making it a more potent candidate for drug development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,5-dimethyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-15(11(2)21-19-10)16(20)18-8-12-6-13(9-17-7-12)14-4-3-5-22-14/h3-7,9H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRJLWVYNPKWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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